N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that features a furan ring, a piperidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide typically involves multiple steps:
Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furan-2-ylcarbonyl intermediate.
Indole Acetamide Formation: The final step involves coupling the piperidine derivative with an indole acetamide under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-ylcarbonyl moiety can be reduced to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan-2-ylmethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: It can be used as a probe to study receptor-ligand interactions in biological systems.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may enhance binding affinity. The furan ring could contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzoyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
- N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
Uniqueness
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and potential for specific biological interactions. This sets it apart from similar compounds that may contain benzoyl or thiophen-2-ylcarbonyl groups instead.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C20H21N3O3/c24-19(12-14-13-21-17-5-2-1-4-16(14)17)22-15-7-9-23(10-8-15)20(25)18-6-3-11-26-18/h1-6,11,13,15,21H,7-10,12H2,(H,22,24) |
InChI Key |
RZOLXHVVVATDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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